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Compound of Interest

Compound Name: Ac-RYYRWK-NH2

Cat. No.: B013129 Get Quote

An In-depth Technical Guide on the Selectivity of Ac-RYYRWK-NH2 for the

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Versus Classical Opioid Receptors

Introduction
Ac-RYYRWK-NH2 is a synthetic hexapeptide that has demonstrated high potency and

selectivity as a partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor,

also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] This technical guide

provides a comprehensive overview of the binding affinity and functional activity of Ac-
RYYRWK-NH2 at the NOP receptor in comparison to the classical opioid receptors (mu, delta,

and kappa). Detailed experimental methodologies and signaling pathways are presented to

offer researchers, scientists, and drug development professionals a thorough understanding of

this compound's pharmacological profile.

Data Presentation: Binding Affinity and Functional
Activity
The selectivity of Ac-RYYRWK-NH2 for the NOP receptor over classical opioid receptors is

evident from radioligand binding assays and functional studies. The following tables summarize

the quantitative data, highlighting the peptide's preferential interaction with the NOP receptor.

Table 1: Radioligand Binding Affinity of Ac-RYYRWK-NH2 at NOP and Opioid Receptors
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Receptor Ligand Preparation Kd (nM) Ki (nM) IC50 (nM)

NOP (ORL1)

[3H]Ac-

RYYRWK-

NH2

Rat Cortical

Membranes

0.071 ±

0.018[3]
- -

NOP (ORL1)
Ac-RYYRWK-

NH2
- - 0.71[2] -

Mu (µ)
Ac-RYYRWK-

NH2
- - - > 4000[2]

Delta (δ)
Ac-RYYRWK-

NH2
- - - > 4000[2]

Kappa (κ)
Ac-RYYRWK-

NH2
- - - > 4000[2]

Table 2: Functional Activity of Ac-RYYRWK-NH2 at the NOP Receptor

Assay Preparation Agonist Emax (%)

[35S]GTPγS Binding Rat Frontal Cortex Ac-RYYRWK-NH2 96[6]

[35S]GTPγS Binding
CHO cells expressing

NOP
Ac-RYYRWK-NH2 202[6]

cAMP Inhibition
CHO cells expressing

NOP
Ac-RYYRWK-NH2 58[6]

The data clearly indicates that Ac-RYYRWK-NH2 binds to the NOP receptor with high, sub-

nanomolar affinity while exhibiting negligible affinity for the mu, delta, and kappa opioid

receptors.[1][2][3][4][5] Functional assays confirm its role as a partial agonist at the NOP

receptor, stimulating G-protein coupling and inhibiting adenylyl cyclase activity.[6]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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Radioligand Binding Assays
These assays are performed to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Kd) of [3H]Ac-RYYRWK-NH2 for the NOP

receptor and the inhibitory constant (Ki) or IC50 of unlabeled Ac-RYYRWK-NH2 for NOP and

classical opioid receptors.

Materials:

Cell membranes prepared from rat cortex or cells expressing the receptor of interest (e.g.,

CHO cells).[6]

Radioligand (e.g., [3H]Ac-RYYRWK-NH2, [3H]nociceptin).

Unlabeled competing ligand (Ac-RYYRWK-NH2).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Tissues or cells are homogenized in a buffer and centrifuged to

isolate the cell membranes containing the receptors. The final membrane pellet is

resuspended in the assay buffer.

Incubation: A mixture containing the cell membranes, the radioligand, and varying

concentrations of the unlabeled competing ligand is incubated in a 96-well plate.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the membranes bound to the radioligand. The filters are washed with ice-cold buffer to

remove any unbound radioligand.
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Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the

radioactivity is measured using a scintillation counter.

Data Analysis: The data is analyzed using non-linear regression to determine the Kd, Ki, or

IC50 values.
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Radioligand Binding Assay Workflow
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[35S]GTPγS Functional Assays
This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of Ac-RYYRWK-NH2 in

stimulating G-protein activation at the NOP receptor.

Materials:

Cell membranes expressing the NOP receptor.

[35S]GTPγS (a non-hydrolyzable analog of GTP).

GDP.

Ac-RYYRWK-NH2 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane and Ligand Preparation: Cell membranes and the agonist (Ac-RYYRWK-NH2)

are prepared in the assay buffer.

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of

Ac-RYYRWK-NH2. Agonist binding to the receptor facilitates the exchange of GDP for

[35S]GTPγS on the Gα subunit.

Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is

quantified by scintillation counting.

Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50

and Emax values are determined.
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[35S]GTPγS Binding Assay Workflow

cAMP Inhibition Assays
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of

cyclic AMP (cAMP).

Objective: To determine the efficacy of Ac-RYYRWK-NH2 in inhibiting adenylyl cyclase activity.
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Materials:

Whole cells expressing the NOP receptor (e.g., CHO cells).

Forskolin (an adenylyl cyclase activator).

Ac-RYYRWK-NH2 at various concentrations.

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

Cell Culture and Treatment: Cells are cultured and then treated with varying concentrations

of Ac-RYYRWK-NH2.

Stimulation: Forskolin is added to stimulate the production of cAMP.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

measured using a competitive immunoassay or a fluorescent biosensor.

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is

calculated for each concentration of Ac-RYYRWK-NH2 to determine the Emax.
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cAMP Inhibition Assay Workflow

Signaling Pathways
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Activation of the NOP receptor by Ac-RYYRWK-NH2 initiates a cascade of intracellular

signaling events. As a Gi/o-coupled receptor, its primary signaling mechanism involves the

inhibition of adenylyl cyclase and the modulation of ion channel activity.

Upon binding of Ac-RYYRWK-NH2, the NOP receptor undergoes a conformational change,

leading to the activation of heterotrimeric G-proteins. The Gαi/o subunit dissociates from the

Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in

intracellular cAMP levels. The Gβγ dimer can directly modulate the activity of ion channels,

typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK)

channels and the inhibition of voltage-gated calcium channels. This results in neuronal

hyperpolarization and reduced neurotransmitter release.

Furthermore, NOP receptor activation can also lead to the activation of mitogen-activated

protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK)

pathway, which can influence gene expression and long-term cellular responses.
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Ac-RYYRWK-NH2 NOP Receptor Signaling
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Conclusion
Ac-RYYRWK-NH2 is a highly selective partial agonist for the NOP receptor, with negligible

affinity for the classical mu, delta, and kappa opioid receptors. Its potent interaction with the

NOP receptor, leading to G-protein activation and inhibition of adenylyl cyclase, makes it a

valuable pharmacological tool for investigating the physiological and pathological roles of the

N/OFQ system. The detailed experimental protocols and signaling pathway information

provided in this guide offer a comprehensive resource for researchers in the field of opioid

pharmacology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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